

# The Discovery and Development of Tibremciclib (BPI-16350): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Overview for Researchers and Drug Development Professionals

#### **Abstract**

**Tibremciclib** (BPI-16350) is a novel, orally bioavailable, and highly potent small molecule inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Developed by Betta Pharmaceuticals, it has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of **Tibremciclib**, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

# Introduction: Targeting the Cell Cycle in Cancer

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in conjunction with their cyclin regulatory partners, are key drivers of cell cycle progression. The CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is a critical checkpoint controlling the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. In many cancers, including a majority of breast cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. The development of selective CDK4/6 inhibitors represents a major advancement in targeted cancer therapy.



# Discovery and Preclinical Development of Tibremciclib (BPI-16350)

While specific details of the initial lead discovery and optimization process for **Tibremciclib** are proprietary to Betta Pharmaceuticals, preclinical studies have revealed it to be a highly potent and selective inhibitor of CDK4 and CDK6.

#### **Mechanism of Action**

**Tibremciclib** selectively inhibits the kinase activity of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This ultimately leads to cell cycle arrest at the G1 checkpoint and suppression of tumor cell proliferation.[1] **Tibremciclib**'s efficacy is dependent on a functional Rb protein.





Click to download full resolution via product page

Figure 1: Mechanism of Action of **Tibremciclib** in the CDK4/6-Rb Pathway.

# In Vitro Kinase and Cell-Based Assays

**Tibremciclib** has demonstrated potent and selective inhibition of CDK4 and CDK6 in biochemical assays. Preclinical data indicates that it has a similar structure to abemaciclib but with less inhibition of CDK9.[2]

Table 1: In Vitro Kinase Inhibitory Activity of **Tibremciclib** (BPI-16350)



| Target Kinase                                                   | IC50 (nmol/L)             |
|-----------------------------------------------------------------|---------------------------|
| CDK4/cyclinD1                                                   | 2.21                      |
| CDK6/cyclinD1                                                   | 0.4                       |
| Other CDKs (CDK1/cyclinB, CDK2/cyclinE, CDK5/p25, CDK7/cyclinH) | Significantly less active |

Data sourced from a preclinical study.[3]

In cell-based assays, **Tibremciclib** showed limited efficacy in Rb-negative cell lines, confirming its mechanism of action is dependent on a functional Rb protein. For instance, the IC50 for the Rb-negative MDA-MB-468 cell line was 4583 nmol/L.[3]

#### In Vivo Preclinical Studies

In preclinical xenograft models of various carcinomas, **Tibremciclib** demonstrated anti-tumor efficacy that was comparable or superior to other approved CDK4/6 inhibitors like palbociclib and abemaciclib.[4] Furthermore, it exhibited favorable pharmacokinetic properties in mice, including excellent brain penetration with a brain-to-plasma ratio ranging from 0.3 to 4.0.[4]

# **Clinical Development**

**Tibremciclib** has undergone rigorous clinical evaluation, primarily in patients with advanced solid tumors, with a strong focus on HR+/HER2- metastatic breast cancer.



Click to download full resolution via product page

Figure 2: Clinical Development Workflow of Tibremciclib.



### Phase I Clinical Trial (NCT03791112)

This open-label, dose-escalation and expansion study evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of **Tibremciclib** as both a monotherapy and in combination with fulvestrant.[2]

- Part A (Monotherapy): Patients with advanced solid tumors who had failed standard therapies received **Tibremciclib** at doses ranging from 50-500 mg once daily (QD).[2]
- Part B (Combination Therapy): Patients with HR+/HER2- metastatic breast cancer who had experienced secondary endocrine resistance received **Tibremciclib** (300 mg or 400 mg QD) plus fulvestrant.[2]

Table 2: Pharmacokinetic Parameters of **Tibremciclib** (Phase I)

| Parameter                                | Value             |
|------------------------------------------|-------------------|
| Median Time to Peak Concentration (Tmax) | 2.0 - 17.0 hours  |
| Mean Half-life (t1/2)                    | 35.6 - 51.0 hours |
| Accumulation (QD dosing)                 | 2.1 - 3.3 fold    |

Data supports a once-daily dosing regimen. Drug exposure was dose-proportional.[2]

Table 3: Efficacy Results of **Tibremciclib** (Phase I)

| Treatment Arm                        | Disease Control Rate<br>(DCR) | Overall Response Rate<br>(ORR) |
|--------------------------------------|-------------------------------|--------------------------------|
| Part A (Monotherapy, n=24)           | 70.8% (95% CI: 48.9%-87.4%)   | 4.2% (1 partial response)      |
| Part B (Combination, n=43 evaluable) | 97.7% (95% CI: 87.7%-99.9%)   | 60.5% (95% CI: 44.4%-75.0%)    |

Data as of November 13, 2022.[2]

## Phase III Clinical Trial (TIFFANY - NCT05433480)



The TIFFANY trial was a randomized, double-blind, placebo-controlled study that compared the efficacy and safety of **Tibremciclib** plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- locally advanced, recurrent, or metastatic breast cancer with disease progression following endocrine therapy.[5]

Table 4: Efficacy Results of the TIFFANY Trial

| Endpoint                                                            | Tibremciclib +<br>Fulvestrant (n=184) | Placebo +<br>Fulvestrant (n=90) | Hazard Ratio (HR) /<br>p-value          |
|---------------------------------------------------------------------|---------------------------------------|---------------------------------|-----------------------------------------|
| Median Progression-<br>Free Survival (PFS)                          | 16.5 months (95% CI: 12.8-16.6)       | 5.6 months (95% CI: 4.5-9.2)    | 0.37 (95% CI: 0.27-<br>0.52); p < 0.001 |
| Objective Response Rate (ORR) (in patients with measurable disease) | 45.6% (95% CI:<br>37.6%-53.7%)        | 12.9% (95% CI:<br>6.1%-23.0%)   | p < 0.001                               |

Data from the JAMA Oncology publication.[5]

# **Safety and Tolerability**

**Tibremciclib** has a manageable safety profile, with adverse events consistent with the CDK4/6 inhibitor class.

Table 5: Common Treatment-Emergent Adverse Events (All Grades) in the TIFFANY Trial

| Adverse Event | Tibremciclib + Fulvestrant (%) | Placebo + Fulvestrant (%) |
|---------------|--------------------------------|---------------------------|
| Diarrhea      | 79.3                           | 13.3                      |
| Neutropenia   | 75.5                           | 15.6                      |
| Leukopenia    | 73.9                           | 16.7                      |
| Anemia        | 69.0                           | 21.1                      |

Data from the JAMA Oncology publication.[6]



Table 6: Common Grade 3 or Higher Treatment-Emergent Adverse Events in the TIFFANY Trial

| Adverse Event | Tibremciclib + Fulvestrant (%) | Placebo + Fulvestrant (%) |
|---------------|--------------------------------|---------------------------|
| Neutropenia   | 15.2                           | 5.6                       |
| Anemia        | 12.0                           | 4.4                       |
| Hypokalemia   | 12.0                           | 0                         |

Data from the JAMA Oncology publication.[5]

Dose interruptions and reductions due to adverse events were more common in the **Tibremciclib** arm, however, treatment discontinuation rates were low.[6]

# **Experimental Protocols (Generalized)**

While the specific, proprietary protocols used in the development of **Tibremciclib** are not publicly available, this section outlines generalized methodologies for the key experiments cited, based on standard practices in the field.

## **In Vitro Kinase Assay**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Tibremciclib against CDK4/cyclin D1 and CDK6/cyclin D1.
- Principle: A biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
- Generalized Protocol:
  - Recombinant human CDK4/cyclin D1 or CDK6/cyclin D1 enzymes are incubated with a specific substrate (e.g., a peptide derived from Rb protein) and ATP in a reaction buffer.
  - Serial dilutions of Tibremciclib are added to the reaction wells.
  - The reaction is allowed to proceed for a defined period at a controlled temperature.



- The amount of phosphorylated substrate is quantified using a detection method such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cell Proliferation/Viability Assay**

- Objective: To assess the effect of **Tibremciclib** on the proliferation of cancer cell lines.
- Principle: A cell-based assay that measures the number of viable cells after treatment with the compound.
- Generalized Protocol:
  - Breast cancer cell lines (e.g., MCF-7 for HR+/HER2-, Rb-positive) are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a range of concentrations of **Tibremciclib** or vehicle control.
  - After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
  - Luminescence is measured using a plate reader.
  - IC50 values are determined from the dose-response curves.

### In Vivo Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **Tibremciclib** in a living organism.
- Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
- Generalized Protocol:



- Female immunodeficient mice (e.g., BALB/c nude) are used.
- A suspension of human breast cancer cells (e.g., MCF-7) is injected subcutaneously or into the mammary fat pad of the mice.
- When tumors reach a palpable size, mice are randomized into treatment and control groups.
- Tibremciclib is administered orally at specified doses and schedules. The control group receives a vehicle.
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).

#### Conclusion

**Tibremciclib** (BPI-16350) is a potent and selective CDK4/6 inhibitor with a compelling preclinical and clinical profile. It has demonstrated significant efficacy in extending progression-free survival in patients with HR+/HER2- advanced breast cancer, coupled with a manageable safety profile. As a promising new agent in the armamentarium against breast cancer, further research will likely explore its role in other malignancies and in combination with other targeted therapies. This technical guide provides a foundational understanding of the development and key characteristics of **Tibremciclib** for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. researchgate.net [researchgate.net]
- 4. A phase I dose-escalation and dose-expansion study of tibremciclib, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tibremciclib or Placebo Plus Fulvestrant in Hormone Receptor–Positive and ERBB2-Negative Advanced Breast Cancer After Endocrine Therapy: A Randomized Clinical Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- To cite this document: BenchChem. [The Discovery and Development of Tibremciclib (BPI-16350): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370543#discovery-and-development-of-tibremciclib-bpi-16350]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com